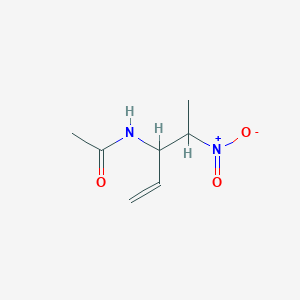

N-(4-Nitropent-1-en-3-yl)acetamide

Description

N-(4-Nitropent-1-en-3-yl)acetamide is a nitro-substituted acetamide derivative characterized by a pentenyl backbone with a nitro group at the fourth carbon and an acetamide moiety at the third position. The compound’s nitro group and conjugated double bond (C1-en-3-yl) may influence its electronic properties, solubility, and biological activity, similar to derivatives discussed in the literature .

Properties

CAS No. |

105865-22-3 |

|---|---|

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

N-(4-nitropent-1-en-3-yl)acetamide |

InChI |

InChI=1S/C7H12N2O3/c1-4-7(8-6(3)10)5(2)9(11)12/h4-5,7H,1H2,2-3H3,(H,8,10) |

InChI Key |

DOZOBDCKEKMABZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C=C)NC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Nitrophenyl)acetamide

Structural Differences :

- Backbone : Aromatic phenyl ring vs. aliphatic pentenyl chain in the target compound.

- Nitro Group Position : Para position on the phenyl ring vs. fourth carbon on the pentenyl chain.

Properties :

- Molecular Formula : C₈H₈N₂O₃ (MW: 180.16) .

- Applications : Used as an intermediate in organic synthesis and pharmaceutical research due to its electron-withdrawing nitro group, which enhances electrophilic reactivity .

Key Differences :

The aromatic nitro group in N-(4-nitrophenyl)acetamide confers greater stability and resonance effects compared to the aliphatic nitro group in N-(4-Nitropent-1-en-3-yl)acetamide, which may exhibit higher reactivity due to less conjugation .

N-(4-Hydroxyphenyl)acetamide (Paracetamol Analog)

Structural Differences :

- Substituent : Hydroxyl group in place of the nitro group.

- Backbone : Phenyl ring vs. pentenyl chain.

Properties :

- Biological Activity: Known for analgesic and antipyretic properties, analogous to paracetamol .

- Reactivity : The hydroxyl group participates in hydrogen bonding, enhancing solubility in polar solvents, unlike the nitro group, which reduces solubility .

Comparison :

The nitro group in the target compound may reduce bioavailability compared to the hydroxylated analog but could enhance interactions with nitroreductase enzymes in targeted drug delivery .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

Structural Differences :

- Substituents : Chloro and methylsulfonyl groups on the phenyl ring vs. aliphatic nitro and acetamide groups.

- Backbone : Aromatic vs. aliphatic.

Properties :

N-(3-Methylbutyl)acetamide

Structural Differences :

- Backbone : Branched aliphatic chain vs. linear pentenyl chain.

- Functional Groups : Lacks a nitro group.

Q & A

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for nitro-acetamides?

Q. What statistical methods validate reproducibility in biological assays for this compound?

- Answer: Use ANOVA to compare triplicate measurements (e.g., IC₅₀ values). Bland-Altman plots assess inter-lab variability. Outlier detection (Grubbs’ test) ensures data robustness, as emphasized in for receptor binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.